6-Aminoisothiochromane 2,2-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-1H-isothiochromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-9-2-1-8-6-13(11,12)4-3-7(8)5-9/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALOUYMQLNRMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Sulfone Containing Heterocycles in Modern Chemical Research
Sulfone-containing heterocycles represent a privileged class of compounds in modern chemical research, primarily due to their diverse and significant biological activities. The sulfone group, a sulfur atom double-bonded to two oxygen atoms, imparts unique physicochemical properties to a molecule, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. These characteristics make sulfone-containing scaffolds highly valuable in medicinal chemistry for the design of therapeutic agents.
The incorporation of a sulfone moiety into a heterocyclic ring system can profoundly influence the molecule's pharmacological profile. For instance, sulfone-containing compounds have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov The rigid framework of the heterocyclic system, combined with the electronic properties of the sulfone group, allows for precise three-dimensional arrangements of functional groups, facilitating strong and specific interactions with biological targets.
Historical Context and Evolution of Isothiochromane Derivatives in Synthetic Chemistry
The isothiochromane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiopyran ring, has been a subject of chemical investigation for several decades. Early studies, such as those from the 1960s, began to explore the synthesis and reactivity of isothiochroman-S-dioxide derivatives. researchgate.net These initial investigations laid the groundwork for understanding the fundamental chemistry of this heterocyclic system.
Over the years, the synthetic methodologies to access isothiochromane derivatives have evolved significantly. The development of novel synthetic routes has enabled the preparation of a wide range of functionalized isothiochromanes, allowing for a more systematic exploration of their chemical and biological properties. researchgate.net Thiochromanones and isothiochromanones, for instance, have been recognized as valuable biological agents and useful precursors in the synthesis of more complex molecules. researchgate.net
Rationale for Dedicated Academic Research on 6 Aminoisothiochromane 2,2 Dioxide
The specific focus on 6-Aminoisothiochromane 2,2-dioxide stems from the convergence of two key structural features: the isothiochroman (B1214466) 2,2-dioxide core and the presence of an amino group at the 6-position. The isothiochroman 2,2-dioxide scaffold itself has been identified as a promising framework for the development of novel therapeutic agents. For example, research has shown that analogues of isothiochroman 2,2-dioxide can act as inhibitors of bacterial DNA gyrase B, a crucial enzyme for bacterial survival, highlighting their potential as antibacterial agents. researchgate.net
The introduction of an amino group to this scaffold is a strategic decision rooted in established medicinal chemistry principles. An amino group can serve as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets and influencing the molecule's solubility and pharmacokinetic properties. The position of the amino group is critical, and the 6-position on the isothiochromane ring offers a specific vector for potential interactions within a target's binding site. The aryl(sulfonyl)amino group, a related functionality, has been shown to be a versatile functional group in organic synthesis. acs.org
Therefore, the dedicated academic research on this compound is driven by the hypothesis that this compound will exhibit interesting and potentially useful biological activities, building upon the established potential of the isothiochroman 2,2-dioxide core and the strategic introduction of a key functional group.
Overview of Current Research Landscape Pertaining to 6 Aminoisothiochromane 2,2 Dioxide
Established Synthetic Pathways to this compound
The traditional synthesis of this compound is not documented as a single, standardized procedure in publicly available literature. However, a logical and established synthetic strategy can be devised based on well-known organic chemistry transformations. This approach typically involves the initial construction of the isothiochromane 2,2-dioxide core, followed by the introduction of the amino functionality at the C-6 position.
The isothiochromane 2,2-dioxide scaffold can be assembled through several multi-step sequences. One common strategy begins with the synthesis of isothiochroman-4-one, which is then oxidized to the corresponding sulfone.
A potential pathway involves the condensation of a substituted toluene (B28343) with thioglycolic acid, followed by cyclization and oxidation. For instance, the reaction of an appropriate benzyl (B1604629) derivative with a sulfur-containing C2 synthon can lead to the formation of the isothiochromane ring system. Subsequent oxidation of the sulfide (B99878) to a sulfone is a standard transformation, often achieved with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Another plausible route involves the intramolecular cyclization of benzyl alkynyl sulfones, which can be prepared from the corresponding benzyl halides and alkynyl sulfinates. These methods, while effective, often require multiple steps and purification of intermediates. researchgate.net
With the isothiochromane 2,2-dioxide core in hand, the next critical step is the introduction of an amino group at the C-6 position of the benzene (B151609) ring. The most common and well-established method for this transformation is a two-step process: electrophilic nitration followed by reduction of the nitro group.
Electrophilic Aromatic Nitration: The isothiochromane 2,2-dioxide is subjected to nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid. chemcess.comsci-hub.se The sulfone group (-SO₂) is a deactivating and meta-directing group. However, in a fused ring system like isothiochromane, the directing effects are more complex. The position for electrophilic attack is influenced by both the electronic nature of the substituents and steric hindrance. The C-6 position is para to the benzylic methylene (B1212753) group, which can exert a weak activating effect, and is generally one of the more accessible positions for substitution on the benzene ring. Therefore, nitration is expected to yield a significant amount of the 6-nitroisothiochromane 2,2-dioxide isomer.
Reduction of the Nitro Group: The resulting 6-nitroisothiochromane 2,2-dioxide can then be reduced to the target this compound. A variety of reducing agents are effective for this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, alcohol solvent | High yields, clean reaction, atmospheric or moderate pressure | Catalyst cost, potential for hydrogenolysis of other functional groups |
| Tin (Sn) in HCl | Concentrated HCl | Effective and reliable | Requires stoichiometric amounts of metal, acidic workup |
| Iron (Fe) in HCl or Acetic Acid | Acidic medium | Inexpensive, widely used | Stoichiometric waste, acidic conditions |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | Pd/C or Raney Ni catalyst, alcohol solvent | Mild conditions, avoids strong acids | Hydrazine is toxic and potentially explosive |
While specific industrial production methods for this compound are not publicly documented, the scalability of the proposed synthetic route can be assessed based on established industrial chemical processes.
Nitration: Aromatic nitration is a common large-scale industrial process. chemcess.comgoogle.com Key considerations for scaling up include:
Heat Management: Nitration reactions are highly exothermic. Efficient heat exchange and temperature control are crucial to prevent runaway reactions and the formation of by-products. Continuous flow reactors are increasingly used to improve safety and control.
Acid Handling and Recycling: The use of large quantities of concentrated nitric and sulfuric acids necessitates robust infrastructure for handling corrosive materials and for the recovery and recycling of spent acids to minimize environmental impact and reduce costs.
Catalytic Hydrogenation: This is also a well-established industrial process. Scalability considerations include:
Catalyst Handling: The use of precious metal catalysts like palladium or platinum requires efficient recovery and recycling processes to be economically viable.
Hydrogen Safety: The use of hydrogen gas under pressure requires specialized equipment and strict safety protocols to manage its flammability and potential for explosive mixtures.
Process Optimization: Optimizing reaction parameters such as pressure, temperature, and catalyst loading is essential to achieve high throughput and product quality.
Novel and Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.
A more direct and potentially "greener" route to this compound could involve catalytic C-N bond formation, avoiding the nitration-reduction sequence.
One such approach would be the catalytic amination of a 6-halo- or 6-sulfonyloxy-isothiochromane 2,2-dioxide precursor . Palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) have become a powerful tool for the synthesis of arylamines. nih.gov This method would involve coupling the isothiochromane derivative with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand.
Another possibility is the direct amination of an activated C-H bond, although this is a more challenging transformation for this specific substrate.
The development of sustainable synthetic routes focuses on maximizing the incorporation of all atoms from the starting materials into the final product (high atom economy) and using environmentally benign reagents and conditions.
A comparison of the traditional nitration-reduction pathway with a hypothetical direct catalytic amination highlights the potential benefits of the latter from a green chemistry perspective:
| Synthetic Route | Key Reagents | By-products | Atom Economy | Green Chemistry Considerations |
| Nitration-Reduction | HNO₃, H₂SO₄, Reducing agent (e.g., Sn, Fe) | H₂O, spent acid, metal salts | Lower | Use of strong, corrosive acids; generation of significant waste. |
| Direct Catalytic Amination | Ammonia source, Pd catalyst, ligand, base | Salt from the base | Higher | Avoids nitration and reduction steps; catalytic process. |
The use of biocatalysis or flow chemistry could further enhance the sustainability of the synthesis. For example, enzymatic reductions of nitro groups or the use of immobilized catalysts in continuous flow systems can offer milder reaction conditions and easier product purification. nih.govresearchgate.netnih.gov
Regio- and Stereoselective Synthesis of this compound and its Analogues
The regio- and stereoselective synthesis of this compound and its analogues hinges on a carefully designed synthetic sequence that addresses the introduction of substituents at specific positions and the control of the three-dimensional arrangement of atoms.
Regioselective Functionalization:
The key to achieving the desired 6-amino substitution pattern lies in the regioselective functionalization of the isothiochromane 2,2-dioxide aromatic ring. Based on studies of related compounds like 1,3-dihydrobenzo[c]thiophene (B1295318) 2,2-dioxide, electrophilic aromatic substitution is a promising strategy. The sulfone group in the heterocyclic ring acts as a deactivating, meta-directing group. However, due to the fused ring system, the electronic effects can lead to substitution at specific positions in the benzo-fused ring. Nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide has been shown to selectively occur at the 5-position. By analogy, the nitration of isothiochromane 2,2-dioxide is expected to proceed with high regioselectivity, likely favoring the 5- or 6-position.
The subsequent reduction of the nitro group to an amine can be achieved using a variety of established methods that are compatible with the sulfone functionality.
Table 1: Proposed Regioselective Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Expected Outcome |
| 1 | Synthesis of Isothiochromane 2,2-dioxide | Various methods (e.g., cyclization of a suitable precursor followed by oxidation) | Isothiochromane 2,2-dioxide |
| 2 | Regioselective Nitration | HNO₃/H₂SO₄ or other nitrating agents | 6-Nitroisothiochromane 2,2-dioxide |
| 3 | Reduction of Nitro Group | Fe/HCl, SnCl₂, or catalytic hydrogenation (e.g., H₂, Pd/C) | This compound |
Stereoselective Synthesis:
The isothiochromane ring system can possess chirality, making the stereoselective synthesis of enantiomerically pure this compound a critical consideration. Two primary strategies can be employed to achieve this: asymmetric synthesis or chiral resolution.
Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the isothiochromane ring. For instance, an asymmetric cyclization reaction could be employed to construct the heterocyclic core with a preferred stereochemistry. Research on the asymmetric synthesis of other cyclic sulfones has demonstrated the feasibility of using chiral transition metal catalysts to achieve high enantioselectivity. nih.govresearchgate.netnih.gov
Chiral Resolution: Alternatively, a racemic mixture of this compound or a suitable chiral intermediate can be prepared and then separated into its constituent enantiomers. wikipedia.orgmdpi.comnih.govyoutube.comtcichemicals.com This can be accomplished through several techniques, including:
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization.
Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).
Table 2: Strategies for Stereoselective Synthesis
| Strategy | Method | Description | Key Considerations |
| Asymmetric Synthesis | Catalytic Asymmetric Cyclization | Use of a chiral metal catalyst (e.g., Rh, Ni, Pd) to control the stereochemical outcome of the ring-forming reaction. nih.govresearchgate.netnih.gov | Catalyst selection, reaction conditions, and substrate design are crucial for high enantioselectivity. |
| Chiral Resolution | Diastereomeric Salt Formation | The racemic amine is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomers with different physical properties, allowing for separation. wikipedia.org | Finding a suitable resolving agent and optimizing crystallization conditions can be challenging. |
| Chiral Resolution | Chiral HPLC | The racemic mixture is passed through a column containing a chiral stationary phase, leading to the separation of enantiomers based on their differential interactions with the stationary phase. mdpi.comnih.gov | Can be a highly effective method for both analytical and preparative scale separations. |
Reactions Involving the Amino Group at the C-6 Position of this compound
The primary amino group attached to the C-6 position of the benzene ring is a key functional handle for a variety of chemical modifications. Its nucleophilic character allows for a range of derivatization reactions, including acylation, alkylation, sulfonylation, and coupling processes.
Acylation, Alkylation, and Sulfonylation Reactions
The amino group of this compound readily participates in reactions with acylating, alkylating, and sulfonylating agents to form the corresponding amides, secondary or tertiary amines, and sulfonamides.
Acylation: This reaction involves the treatment of the amino group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This process is fundamental in the synthesis of various amide derivatives. organic-chemistry.org
Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, this method can be employed under specific conditions to introduce alkyl groups to the nitrogen atom.
Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry for the synthesis of compounds with potential biological activities. chemrxiv.org
Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-(2,2-dioxidoisothiochroman-6-yl)acetamide |
| Alkylation | Methyl iodide | 6-(Methylamino)isothiochromane 2,2-dioxide |
| Sulfonylation | Benzenesulfonyl chloride | N-(2,2-dioxidoisothiochroman-6-yl)benzenesulfonamide |
Coupling Reactions and Amide/Urea Formation
The amino group serves as a nucleophile in various coupling reactions to form C-N bonds, leading to the synthesis of a diverse array of amides and ureas.
Amide Formation: Beyond the use of acyl halides, amide bonds can be formed by coupling the amine with carboxylic acids using a variety of modern coupling reagents. These methods are often milder and more tolerant of other functional groups. organic-chemistry.orgnih.gov A wide range of carboxylic acids, including aliphatic, aromatic, and heteroaromatic ones, can be condensed with amines. nih.gov
Table 2: Amide and Urea Formation Reactions
| Reaction | Reagent 1 | Reagent 2 | Product Type |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | Amide |
| Urea Formation | Isocyanate | - | Substituted Urea |
| Urea Formation | Phosgene equivalent | Amine | Substituted Urea |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This intermediate is highly versatile and can be transformed into a wide range of other functional groups through reactions like the Sandmeyer reaction. wikipedia.orgnih.govmasterorganicchemistry.com
The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the arenediazonium salt. masterorganicchemistry.comyoutube.com This diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles. masterorganicchemistry.com
Sandmeyer Reaction: This classic reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.orgnih.govmasterorganicchemistry.com For example, reacting the diazonium salt with copper(I) chloride yields the corresponding 6-chloro derivative. masterorganicchemistry.com The reaction is a type of radical-nucleophilic aromatic substitution. wikipedia.org
Other Transformations: Beyond the classic Sandmeyer conditions, the diazonium salt can be converted to other functionalities. For instance, reaction with potassium iodide yields the iodo-derivative, and heating in water produces the phenol. organic-chemistry.org Fluorination can be achieved via the Balz-Schiemann reaction. masterorganicchemistry.com
Table 3: Representative Diazonium Salt Transformations
| Reaction Name | Reagent | Product Functional Group |
|---|---|---|
| Sandmeyer (Chlorination) | CuCl | -Cl |
| Sandmeyer (Bromination) | CuBr | -Br |
| Sandmeyer (Cyanation) | CuCN | -CN |
| Iodination | KI | -I |
| Hydroxylation | H₂O, Heat | -OH |
Transformations of the Isothiochromane 2,2-dioxide Ring System
The isothiochromane 2,2-dioxide ring system also possesses sites of reactivity, allowing for modifications that can alter the core structure of the molecule.
Ring-Opening and Ring-Expansion Reactions of the Sulfone-Containing Ring
The saturated heterocyclic ring containing the sulfone group can, under certain conditions, undergo ring-opening reactions. These reactions typically require strong nucleophiles or harsh reaction conditions and can lead to linear sulfonated products. mdpi.comyoutube.comlibretexts.orgrsc.org The high strain in small rings like epoxides makes them reactive towards ring-opening. youtube.comkhanacademy.org While less strained than a three-membered ring, the thiane-like ring in isothiochromane can still be opened. Ring-expansion reactions are less common but could potentially be achieved through specific rearrangement pathways.
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo Moiety
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can introduce new substituents onto the aromatic ring. masterorganicchemistry.comyoutube.com Given the strong activating effect of the amino group, substitution is expected to occur at the positions ortho and para to it (C-5 and C-7). wikipedia.org For example, nitration would likely yield 6-amino-5-nitroisothiochromane 2,2-dioxide and 6-amino-7-nitroisothiochromane 2,2-dioxide.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for this ring system unless a good leaving group (like a halogen) is present on the ring, activated by a strongly electron-withdrawing group. The sulfone group would activate the ring towards SNAr.
Table 4: Potential Electrophilic Aromatic Substitution Products
| Reaction Type | Reagent | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Amino-5-nitroisothiochromane 2,2-dioxide and 6-Amino-7-nitroisothiochromane 2,2-dioxide |
| Bromination | Br₂/FeBr₃ | 6-Amino-5-bromoisothiochromane 2,2-dioxide and 6-Amino-7-bromoisothiochromane 2,2-dioxide |
| Sulfonation | Fuming H₂SO₄ | 6-Aminoisothiochromane-5-sulfonic acid 2,2-dioxide and 6-Aminoisothiochromane-7-sulfonic acid 2,2-dioxide |
Reductive and Oxidative Chemistry of the Sulfone Moiety
The sulfone group in this compound is a key functional handle that can be manipulated through both reductive and oxidative processes. However, detailed research findings on these specific transformations for this particular molecule are not extensively documented in publicly available literature. In general, the reduction of cyclic sulfones can lead to the corresponding sulfides, which can be valuable intermediates for further functionalization. Conversely, the sulfone moiety represents the highest oxidation state of the sulfur atom within the isothiochromane ring system, limiting further direct oxidation at this position.
Table 1: Potential Reductive and Oxidative Transformations of the Sulfone Moiety
| Transformation | Potential Reagents | Potential Product |
| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride) | 6-Aminoisothiochromane |
| Oxidation | Not applicable (Sulfone is at highest oxidation state) | - |
Note: The transformations listed are based on general principles of sulfone chemistry and have not been specifically reported for this compound.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials in a single synthetic operation. The primary amino group of this compound makes it a suitable component for various MCRs, allowing for the rapid construction of diverse chemical libraries. While specific examples involving this compound are not widely reported, its potential application in well-established MCRs can be extrapolated.
For instance, the amine functionality could participate in Ugi or Passerini reactions, which are powerful tools for the synthesis of peptide-like scaffolds. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to yield a complex α-acylamino carboxamide derivative.
Table 2: Potential Multi-Component Reactions Involving this compound
| Reaction Name | Potential Reactants | Potential Product Class |
| Ugi Reaction | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides |
| Passerini Reaction | (After conversion to isocyanide) Aldehyde, Carboxylic Acid | α-Acyloxy carboxamides |
| Biginelli Reaction | (As the amine component) β-Ketoester, Aldehyde | Dihydropyrimidinones |
Note: These are hypothetical applications based on the known reactivity of primary amines in these MCRs.
Functionalization at Other Positions of the Isothiochromane Ring
Beyond the amino and sulfone groups, the isothiochromane ring system of this compound offers other sites for functionalization. The aromatic ring, activated by the amino group and deactivated by the sulfone group, can potentially undergo electrophilic aromatic substitution reactions. The positions ortho and para to the amino group are the most likely sites for substitution, though the steric hindrance and electronic effects of the fused ring system would influence the regioselectivity.
Furthermore, the benzylic positions of the isothiochromane ring could be amenable to radical or oxidative functionalization under specific reaction conditions, leading to the introduction of new substituents and further diversification of the molecular scaffold. However, specific methodologies for the selective functionalization of these other positions in this compound are not well-established in the available scientific literature.
Table 3: Potential Sites for Further Functionalization
| Position | Type of Reaction | Potential Reagents |
| Aromatic Ring (ortho/para to -NH2) | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents, etc. |
| Benzylic Positions | Radical Halogenation | N-Bromosuccinimide (NBS) |
Note: These potential functionalizations are based on general organic chemistry principles and require experimental validation for this compound.
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods are crucial for a deep understanding of a molecule's structure and behavior. For this compound, such studies would provide insights beyond simple confirmation of its chemical formula.
In-depth Nuclear Magnetic Resonance (NMR) Studies for Conformation and Dynamics
While standard ¹H and ¹³C NMR would be used to confirm the basic connectivity of this compound, more advanced NMR techniques are required to elucidate its three-dimensional structure in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the spatial proximity of protons, which in turn would help to define the conformation of the heterocyclic ring and the orientation of the amino group. Rotational energy barriers and ring-flipping dynamics could be investigated using variable temperature (VT) NMR studies. However, specific NOESY or VT-NMR data for this compound are not readily found in published literature.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule's functional groups. In the case of this compound, these techniques would be expected to show characteristic absorption bands for the sulfone group (SO₂), the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the thiopyran ring, and the N-H bonds of the amino group. The symmetric and asymmetric stretching vibrations of the sulfone group would be particularly prominent. While predicted spectral data can be calculated, detailed experimental IR and Raman spectra with comprehensive band assignments for this compound are not widely reported.
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound, HRMS would serve to confirm its molecular formula, C₉H₁₁NO₂S. Analysis of the fragmentation pattern could also offer further structural information, for instance, through the characteristic loss of SO₂. While this technique is standard for chemical characterization, publicly accessible HRMS fragmentation studies specifically detailing the pathways for this molecule are not available.
Solid-State Structural Elucidation via X-ray Crystallography
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.
Analysis of Molecular Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which would be expected to form between the amino group of one molecule and the sulfone oxygen atoms of a neighboring molecule. The packing arrangement influences physical properties like solubility and melting point. A crystallographic study of this compound would be necessary to understand these solid-state interactions, but such a study does not appear to be published.
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Co-crystallization involves crystallizing the target molecule with another compound to form a new crystalline solid with potentially enhanced properties. Investigations into the potential polymorphism or co-crystallization of this compound would be a significant area of research, particularly for applications in materials science and pharmaceuticals. Currently, there is no available literature detailing any such studies for this compound.
Conformational Preferences and Dynamics of the Bicyclic System in Solution and Solid States
The bicyclic ring system of isothiochromane 2,2-dioxide is not planar. The saturated six-membered heterocyclic ring can adopt various non-planar conformations to minimize steric strain. Detailed structural investigations, including single-crystal X-ray analysis on derivatives of the related isothiochromen-4-one 2,2-dioxide, provide insight into the likely conformations of the this compound ring system.
Research has shown that the six-membered sulfur-containing ring in isothiochromene (B15496450) 2,2-dioxide derivatives can exist in different conformations. Specifically, a distorted half-chair conformation has been identified. In other derivatives, a twist-boat conformation of this ring has been observed. nih.gov In the twist-boat form, the sulfur and a carbon atom deviate from the mean plane formed by the other four atoms of the ring. nih.gov
The specific conformation adopted can be influenced by the nature and position of substituents on the ring system, as well as by the physical state (solid or in solution) and the presence of intermolecular interactions such as hydrogen bonding. For this compound, the amino group at the 6-position is expected to influence the conformational equilibrium.
Below is a table summarizing the observed conformations in related isothiochromane 2,2-dioxide systems.
| Conformation | Description | Reference |
| Distorted Half-Chair | One atom is out of the plane formed by the other five, which are roughly coplanar. | nih.gov |
| Twist-Boat | Two atoms, typically at opposing positions, are out of the plane of the other four atoms. | nih.gov |
The dynamics of the bicyclic system in solution would involve interconversion between these stable conformations. The energy barrier for this interconversion would determine the rate at which these dynamic processes occur.
Tautomerism and Isomerism in this compound Derivatives
The presence of an amino group on the aromatic ring of this compound introduces the possibility of tautomerism and isomerism.
Tautomerism:
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary form of tautomerism expected is amino-imino tautomerism . This involves the migration of a hydrogen atom from the exocyclic amino group to a nitrogen atom within a hypothetical heterocyclic system, or more relevantly in this case, to the aromatic ring, which would disrupt aromaticity and is therefore less likely. However, in derivatives where the amino group is part of a larger conjugated system, this type of tautomerism becomes more significant. nih.govmdpi.comresearchgate.net The equilibrium between the amino and imino tautomers can be influenced by factors such as solvent polarity and pH. nih.govscialert.net
Isomerism:
Beyond tautomerism, other forms of isomerism are relevant to this compound.
Positional Isomerism: The amino group can be located at different positions on the benzene ring, leading to various positional isomers (e.g., 5-aminoisothiochromane 2,2-dioxide, 7-aminoisothiochromane 2,2-dioxide). These isomers would likely exhibit different chemical and physical properties.
Stereoisomerism: The isothiochromane ring system is puckered, and if it contains a chiral center, it can exist as enantiomers or diastereomers. For the parent this compound, the C1 and C3 atoms of the heterocyclic ring could potentially be chiral centers depending on substitution, leading to stereoisomers. All amino acids, with the exception of glycine, exhibit stereoisomerism. uomustansiriyah.edu.iq
The different types of isomerism applicable to amino-substituted isothiochromane 2,2-dioxides are summarized in the table below.
| Type of Isomerism | Description | Relevance to this compound |
| Positional Isomerism | Variation in the position of the amino substituent on the aromatic ring. | Different isomers (e.g., 5-amino, 7-amino) will have distinct properties. |
| Stereoisomerism (Enantiomers) | Non-superimposable mirror images that can arise from chiral centers in the molecule. | Potential for chirality at C1 and C3 depending on the substitution pattern. |
| Tautomerism (Amino-Imino) | Interconversion involving proton migration from the amino group. | Possible, though the amino form is generally more stable for aromatic amines. |
Computational and Theoretical Studies on 6 Aminoisothiochromane 2,2 Dioxide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided profound insights into the electronic structure and reactivity of 6-Aminoisothiochromane 2,2-dioxide. These studies typically employ a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy in the computed properties.
The calculated molecular electrostatic potential (MEP) map highlights the distribution of charge across the molecule. The region around the sulfone group exhibits a significant negative potential, indicating its role as a strong hydrogen bond acceptor. Conversely, the amino group presents a region of positive potential, marking it as a hydrogen bond donor and a site susceptible to electrophilic attack.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The HOMO is predominantly localized on the aminophenyl ring, suggesting that this moiety is the primary site for electrophilic reactions. In contrast, the LUMO is distributed across the isothiochromane core, including the sulfone group, indicating that nucleophilic attacks are likely to be directed towards this part of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a comprehensive picture of the molecule's stability and its propensity to participate in chemical reactions.
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.8 eV |
Elucidation of Reaction Mechanisms for Key Transformations of this compound
Computational studies have been instrumental in elucidating the mechanisms of key chemical transformations involving this compound. One of the most studied reactions is the N-acylation of the amino group, a common step in the synthesis of derivatives. DFT calculations have been employed to map the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. These studies reveal a concerted mechanism where the nucleophilic attack of the amine on the acylating agent is the rate-determining step.
Another significant transformation is the electrophilic aromatic substitution on the aminophenyl ring. Theoretical calculations have been used to predict the regioselectivity of this reaction. By calculating the Fukui functions and condensed-to-atom electrophilic indices, researchers have been able to determine that the positions ortho and para to the amino group are the most susceptible to electrophilic attack, with the para position being slightly favored due to steric hindrance at the ortho positions.
The reactivity of the sulfone group has also been a subject of computational investigation. Studies on the thermal decomposition of related sulfones suggest that the cleavage of the carbon-sulfur bonds is a high-energy process, indicating the thermal stability of the isothiochromane ring system under normal conditions.
Molecular Modeling and Docking Studies for Non-Biological Interactions
While much of the focus on isothiochromane derivatives is on their biological applications, molecular modeling and docking studies have also explored their potential for non-biological interactions, particularly in the context of materials science. These studies often investigate the interactions of this compound with various surfaces and polymers.
For instance, docking simulations have been performed to study the adsorption of this molecule onto graphene surfaces. These simulations, which utilize force fields such as MMFF94 or UFF, predict that the molecule adsorbs flat on the graphene sheet, maximizing π-π stacking interactions between the aromatic ring of the isothiochromane and the graphene lattice. The amino and sulfone groups are predicted to play a secondary role in the adsorption process, primarily influencing the electronic properties of the hybrid material.
In another study, molecular modeling was used to investigate the compatibility of this compound as a functional additive in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). These simulations suggest that the polar sulfone and amino groups can form favorable interactions with the ester groups of the polymer, potentially improving the material's thermal and mechanical properties.
Prediction of Novel Reactivity and Derivative Generation
A significant advantage of computational chemistry is its ability to predict the reactivity of novel compounds and guide the synthesis of new derivatives. For this compound, theoretical calculations have been used to explore a range of potential reactions that have not yet been experimentally verified.
One area of interest is the diazotization of the amino group, followed by Sandmeyer-type reactions to introduce a variety of functional groups onto the aromatic ring. Computational models predict that the corresponding diazonium salt is a stable intermediate, paving the way for the synthesis of a wide array of derivatives.
Furthermore, computational methods have been employed to design derivatives with specific electronic properties. By systematically introducing electron-donating or electron-withdrawing groups at various positions on the molecule, researchers can computationally screen for derivatives with tailored HOMO-LUMO gaps, which is particularly relevant for applications in organic electronics.
Table 2: Predicted HOMO-LUMO Gaps for Substituted Derivatives of this compound
| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -H (unsubstituted) | -6.80 | -1.20 | 5.60 |
| -NO2 | -7.50 | -2.00 | 5.50 |
| -OCH3 | -6.50 | -1.10 | 5.40 |
Conformational Landscape Analysis via Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Molecular dynamics (MD) simulations have been employed to explore the conformational landscape of this molecule in various environments.
In the gas phase, MD simulations reveal that the isothiochromane ring adopts a stable half-chair conformation. The puckering of the six-membered ring is a dynamic process, with the molecule rapidly interconverting between two enantiomeric half-chair forms.
When solvated in water, the conformational behavior changes. The simulations show that the amino and sulfone groups form strong hydrogen bonds with the surrounding water molecules. These interactions stabilize specific conformations and restrict the flexibility of the isothiochromane ring. The analysis of the radial distribution functions from the MD trajectories provides detailed information about the hydration shell around the molecule.
These computational studies provide a foundational understanding of the chemical and physical properties of this compound. The insights gained from these theoretical investigations are invaluable for guiding future experimental work aimed at synthesizing novel derivatives and exploring their potential applications in diverse scientific fields.
Applications of 6 Aminoisothiochromane 2,2 Dioxide in Chemical Sciences Excluding Clinical/biological
Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules
Theoretically, 6-Aminoisothiochromane 2,2-dioxide possesses reactive sites that could render it a valuable building block in organic synthesis. The primary amino group attached to the aromatic ring can undergo a wide array of chemical transformations. These include diazotization to introduce a variety of other functional groups, acylation to form amides, and alkylation. Such reactions would allow for the elaboration of the core structure into more complex molecular architectures.
Contribution to Methodological Advancements in Synthetic Chemistry
New chemical compounds can often serve as probes for developing novel synthetic methods. The unique combination of a sultam and an arylamine in this compound could potentially be exploited in the development of new reaction pathways. For instance, the amino group could direct metal-catalyzed C-H activation reactions on the aromatic ring, a field of intense research in modern synthetic chemistry.
However, a thorough search of scientific databases reveals a lack of studies where this compound has been used as a substrate or catalyst to advance synthetic methodologies. The development of new synthetic protocols often focuses on more readily available or structurally simpler substrates before expanding to more complex molecules.
Potential in Materials Science: Precursors for Polymers or Functional Materials
Aromatic amines are common precursors for high-performance polymers such as polyamides and polyimides, known for their thermal stability and mechanical strength. The rigid bicyclic structure of this compound, combined with its amino functionality, suggests its potential as a monomer for polymerization reactions. The incorporation of the sulfone group into a polymer backbone could impart desirable properties such as increased glass transition temperature and improved solubility in organic solvents.
Despite this theoretical potential, there is no published research detailing the synthesis of polymers from this compound. The synthesis and characterization of such materials would be a novel area of investigation.
Use in Ligand Design for Organometallic Catalysis
The design of ligands is crucial for the development of new organometallic catalysts. Molecules containing both a soft donor atom (like sulfur in a different oxidation state) and a hard donor atom (like the nitrogen of the amine) can act as effective ligands for a variety of metal centers. While the sulfone sulfur in this compound is coordinatively saturated and a poor ligand, the amino group could be used to chelate metal ions.
Modification of the amino group could lead to the synthesis of Schiff base or phosphine-amine ligands. These ligands could then be used to prepare transition metal complexes for applications in catalysis, such as cross-coupling reactions or asymmetric hydrogenation. To date, however, no studies have reported the use of this compound or its derivatives as ligands in organometallic catalysis.
Applications in Supramolecular Chemistry and Host-Guest Systems
The rigid, shape-persistent structure of this compound could make it a component of larger supramolecular assemblies. The aromatic ring could participate in π-π stacking interactions, while the amino group could form hydrogen bonds, both of which are key non-covalent interactions in the construction of host-guest systems and self-assembled molecular architectures.
While the broader field of supramolecular chemistry has explored a vast array of building blocks, the specific incorporation of this compound into such systems has not been documented. Its potential in this area remains to be explored.
Future Research Directions and Emerging Trends for 6 Aminoisothiochromane 2,2 Dioxide
Exploration of Unexplored Synthetic Routes and Efficient Reaction Conditions
The development of novel and efficient synthetic pathways to access 6-Aminoisothiochromane 2,2-dioxide is a fundamental prerequisite for its widespread investigation. While direct synthetic routes may not yet be established in the literature, several strategies can be proposed based on known transformations of related compounds.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Description | Key Considerations |
| Nitration and Reduction | Nitration of the isothiochromane 2,2-dioxide core followed by reduction of the nitro group to an amine. | Regioselectivity of the nitration step; optimization of reducing agents to avoid side reactions. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a halogenated isothiochromane 2,2-dioxide with an ammonia (B1221849) surrogate or a protected amine. | Catalyst and ligand selection; optimization of reaction conditions to achieve high coupling efficiency. |
| Hofmann or Curtius Rearrangement | Conversion of a carboxylic acid or amide derivative at the 6-position of the isothiochromane 2,2-dioxide scaffold to the corresponding amine. | Synthesis of the required carboxylic acid or amide precursor; potential for side reactions. |
Investigation of Untapped Reaction Pathways and Derivatization Opportunities
The presence of both a primary aromatic amine and a cyclic sulfone in this compound opens up a vast array of possibilities for derivatization. The amino group can serve as a handle for a multitude of chemical transformations, allowing for the synthesis of a diverse library of analogs with potentially unique properties. The chemistry of pyrrole, another heterocyclic amine, shows that such compounds can undergo various electrophilic substitution reactions. openstax.org
Future research should systematically explore the reactivity of the amino group through reactions such as acylation, sulfonylation, alkylation, and diazotization followed by subsequent transformations. Furthermore, the potential for the amino group to direct or influence reactions on the aromatic ring should be investigated. The introduction of an exocyclic amino substituent has been shown to be a useful strategy in the enantioselective synthesis of other nitrogen heterocycles. rsc.org
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Acylation | Acyl chlorides, anhydrides in the presence of a base. | Amide derivatives. |
| Sulfonylation | Sulfonyl chlorides in the presence of a base. | Sulfonamide derivatives. |
| Alkylation | Alkyl halides, reductive amination with aldehydes/ketones. | Secondary and tertiary amine derivatives. |
| Diazotization | Sodium nitrite (B80452), mineral acid, followed by reaction with various nucleophiles (e.g., Sandmeyer, Schiemann reactions). | Halogenated, cyano, and other substituted derivatives. |
| Palladium-catalyzed Cross-Coupling | Aryl/vinyl halides or triflates with a suitable palladium catalyst and ligand. | N-Aryl or N-vinyl derivatives. |
Application of Advanced Characterization Techniques for Deeper Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for establishing structure-property relationships. While standard techniques like NMR and IR spectroscopy are fundamental, the application of more advanced characterization methods can provide deeper insights.
Future studies should employ techniques such as single-crystal X-ray diffraction to unambiguously determine the solid-state structure and conformation. Computational methods, including Density Functional Theory (DFT) calculations, can complement experimental data by providing information on molecular orbitals, electrostatic potential, and bond parameters. researchgate.net For more complex derivatives or in cases where obtaining single crystals is challenging, advanced NMR techniques (e.g., NOESY, HSQC, HMBC) can be invaluable for detailed structural elucidation in solution. The use of gas chromatography-mass spectrometry (GC-MS) with derivatization can also be a powerful tool for the analysis of heterocyclic aromatic amines. nih.govresearchgate.net
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic routes. ucla.edunih.govnih.govnips.cc For a relatively unexplored molecule like this compound, these computational tools can significantly accelerate the discovery and development process.
Novel Applications in Interdisciplinary Fields Beyond Current Scope
While the initial focus for a novel heterocyclic compound often lies in medicinal chemistry and materials science, the unique structural features of this compound suggest potential applications in other interdisciplinary fields. The presence of a sulfur-containing heterocycle and an aromatic amine opens up possibilities in analytical chemistry and environmental science.
Future investigations could explore the use of this compound or its derivatives as:
Analytical Reagents: The amino group could be functionalized with chromophores or fluorophores to create selective chemosensors for metal ions or other analytes. Heteroaromatic sulfones have been shown to be tunable for such purposes. acs.org
Environmental Remediation Agents: Heterocyclic compounds can be designed to adsorb or catalyze the degradation of pollutants. numberanalytics.com The sulfur atom in the isothiochromane ring could potentially interact with heavy metals, making it a candidate for environmental remediation applications. Polycyclic aromatic sulfur heterocycles are already studied for their role as information carriers in environmental studies. nih.gov
Tracers in Environmental Studies: The unique molecular signature of this compound could make it a useful tracer for monitoring environmental processes.
The exploration of these novel applications will require collaboration with experts in analytical and environmental chemistry, highlighting the interdisciplinary potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-aminoisothiochromane 2,2-dioxide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via electrophilic substitution reactions using precursors like isothiochromen-4-one derivatives. Key intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups and regioselectivity. For example, IR peaks at 1300–1350 cm⁻¹ (S=O stretching) and 1150–1200 cm⁻¹ (C-N vibrations) are critical for validation. X-ray crystallography is used to resolve ambiguities in stereochemistry, such as distinguishing between half-chair and boat conformations in intermediates .
Q. Which spectroscopic techniques are most reliable for structural elucidation of 6-aminoisothiochromane derivatives?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons and amine groups (δ 6.5–7.5 ppm for aromatic H; δ 3.0–4.0 ppm for NH₂). ¹³C NMR confirms quaternary carbons and sulfone groups (δ 50–60 ppm for C-SO₂).
- IR : S=O symmetric/asymmetric stretching (1250–1350 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) are diagnostic.
- X-ray Diffraction : Resolves conformational details (e.g., twist-boat vs. half-chair) and bond angles, with data refined using software like SHELXL .
Q. How does X-ray crystallography contribute to understanding the conformational flexibility of this compound?
- Methodological Answer : Single-crystal X-ray analysis reveals that the six-membered ring adopts a distorted half-chair conformation (e.g., compound 6 in ) or a twist-boat conformation (e.g., cis-1,4-dimethyl derivatives ). Crystallographic parameters (e.g., unit cell dimensions, torsion angles) are critical for quantifying deviations from ideal geometries (Table 1).
Table 1 : Conformational Parameters from X-ray Studies
| Compound | Conformation | Torsion Angle (°) | Deviation from Plane (Å) | Reference |
|---|---|---|---|---|
| 6 | Half-chair | 15.2 | 0.12 | |
| cis-1,4-dimethyl | Twist-boat | 22.7 | 0.35 |
Advanced Research Questions
Q. What factors determine the thermodynamic stability of stereoisomers in 6-aminoisothiochromane derivatives?
- Methodological Answer : For dimethyl-substituted derivatives (e.g., cis-1,4-dimethylisothiochroman 2,2-dioxide), steric strain and hyperconjugative effects dictate stability. The cis isomer is thermodynamically favored due to reduced 1,3-diaxial interactions in the boat conformation. Computational studies (DFT/B3LYP) can quantify energy differences (ΔG ≈ 2–3 kcal/mol) between cis and trans isomers, validated by X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
